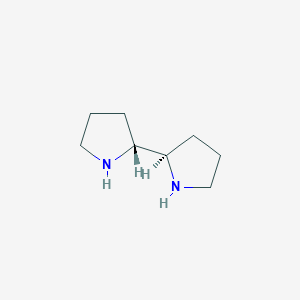

(2r,2'r)-2,2'-Bipyrrolidine

Description

Significance of C2-Symmetric Chiral Diamines in Asymmetric Synthesis

C2-symmetric chiral diamines are a class of organic compounds that have found extensive application as additives, auxiliaries, and catalysts in asymmetric synthesis. orgsyn.org Their defining characteristic is a C2 axis of rotation, which means the molecule can be rotated by 180 degrees around this axis to produce a molecule identical to the original. This symmetry simplifies the analysis of the transition states in which they participate, making it easier to predict the stereochemical outcome of a reaction. These diamines are particularly effective as chiral ligands for metal catalysts, where they create a chiral environment around the metal center, influencing the approach of reactants and leading to the preferential formation of one enantiomer over the other. researchgate.netnih.govnih.gov The ability to produce enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. chemimpex.com

Historical Context and Development of (2R,2'R)-2,2'-Bipyrrolidine

The development of this compound is rooted in the broader effort to synthesize and apply chiral ligands for asymmetric catalysis. Initially developed by Hirama, this diamine has been the subject of numerous synthetic efforts. orgsyn.orgresearchgate.net Early syntheses were often lengthy and inefficient. For instance, the synthesis developed by Kotsuki and coworkers required 11 steps starting from (D)-tartaric acid. orgsyn.org A synthesis by Masamune and coworkers was shorter, involving only two steps, but it produced a mixture of isomers and was hampered by an irreproducible hydrogenation step. orgsyn.org

A significant advancement came with the development of a method involving the photodimerization of pyrrolidine (B122466), followed by a resolution step to separate the desired enantiomer. orgsyn.orgorgsyn.org This large-scale synthesis made the d,l/meso mixture of 2,2'-bipyrrolidines more accessible. orgsyn.org More recently, Alexakis reported a five-step synthesis involving the asymmetric addition to a chiral imine. orgsyn.org These developments have made this compound more readily available for its application in various asymmetric reactions. orgsyn.orgorgsyn.org

Overview of Research Trajectories for this compound in Modern Synthetic Chemistry

The utility of this compound as a chiral ligand has been demonstrated in a variety of important asymmetric transformations. It has been successfully employed as a ligand for osmium tetraoxide in the asymmetric dihydroxylation of olefins, a reaction that converts alkenes into chiral diols with high enantioselectivity. orgsyn.orgcymitquimica.com It has also shown promise as a ligand in asymmetric hydrogenation reactions. orgsyn.org

Current research continues to explore the applications of this compound and its derivatives in catalysis. chemscene.com For example, it is used in the development of novel catalysts for the synthesis of fine chemicals and advanced materials. chemimpex.com Its derivatives have been used in asymmetric silver(I)-catalyzed 1,3-dipolar cycloadditions and as catalysts for the direct Michael addition of aldehydes and ketones to nitroolefins. researchgate.net The ongoing investigation into this versatile chiral diamine underscores its continued importance in the field of modern synthetic chemistry. tesisenred.net

Properties

IUPAC Name |

(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-10H,1-6H2/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHVTVSAFRAXPA-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)[C@H]2CCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137037-20-8 | |

| Record name | (R,R)-2,2'-Bipyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2r,2 R 2,2 Bipyrrolidine and Its Enantiomers

Early Synthetic Approaches and Challenges

Initial syntheses of 2,2'-bipyrrolidine (B3281945) often resulted in a mixture of diastereomers (racemic and meso forms), presenting significant purification challenges. orgsyn.org One of the earliest methods involved a heterogeneous hydrogenation, which was unfortunately characterized by low reproducibility and sluggish reaction rates. orgsyn.org These early approaches highlighted the need for more controlled and stereoselective methods to access the enantiomerically pure forms of the diamine. The direct coupling of two pyrrolidine (B122466) units also proved to be a difficult task due to the inherent stability of the five-membered ring.

Efficient and Scalable Synthetic Routes to Enantiopure (R,R)-2,2'-Bipyrrolidine

To overcome the limitations of early methods, researchers have developed several efficient and scalable routes to enantiopure (R,R)-2,2'-bipyrrolidine. These strategies can be broadly categorized into syntheses starting from chiral precursors, resolution of racemic mixtures, and asymmetric methods.

Multi-Step Syntheses from Chiral Precursors

A common and effective strategy involves the use of readily available chiral starting materials. For example, enantiopure (R,R)-2,2'-bipyrrolidine has been synthesized from D-tartaric acid and D-mannitol. researchgate.net One such synthesis requires an 11-step sequence starting from (D)-tartaric acid. orgsyn.org These multi-step syntheses, while often lengthy, provide access to the desired enantiomer with high optical purity. orgsyn.orgresearchgate.net The key steps in these syntheses often involve efficient side-chain elongation, stereospecific conversion of a vicinal diol to a diazido group via an SN2 inversion, and subsequent pyrrolidine ring formation through intramolecular substitution. researchgate.net

Photodimerization and Subsequent Resolution Strategies

A practical and large-scale synthesis of 2,2'-bipyrrolidine involves the photodimerization of pyrrolidine, which produces a mixture of d,l- and meso-isomers. orgsyn.org This mixture can then be resolved to isolate the desired enantiomer. A modified resolution procedure allows for the separation of both the (R,R) and (S,S) enantiomers. orgsyn.org This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (L)-(+)-tartaric acid. orgsyn.org The diastereomers can then be separated by crystallization.

| Step | Description | Reagents |

| 1 | Photodimerization | Pyrrolidine |

| 2 | Resolution | (L)-(+)-tartaric acid, Acetic acid |

| 3 | Isolation | Crystallization |

| 4 | Liberation of Free Base | Potassium hydroxide (B78521), Diethyl ether |

Table 1: Key steps in the photodimerization and resolution route to (R,R)-2,2'-Bipyrrolidine.

Asymmetric Addition to Chiral Imine Intermediates

A more direct and highly efficient approach to enantiopure (R,R)-2,2'-bipyrrolidine involves the asymmetric addition of a nucleophile to a chiral imine intermediate. orgsyn.orgresearchgate.net One notable five-step synthesis utilizes this strategy. orgsyn.org Another method reports the highly diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine, which leads to the formation of 2-substituted pyrrolidines. rsc.org This method is versatile, allowing for the preparation of both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields. rsc.org The use of a chiral auxiliary, such as (S)-N-tert-butanesulfinamide, has been shown to provide excellent diastereoselectivity in the key Grignard addition to an imine intermediate. researchgate.net

Cyclization Reactions in Bipyrrolidine Synthesis

Cyclization reactions are fundamental to the construction of the pyrrolidine rings in 2,2'-bipyrrolidine. Intramolecular substitution is a key step in forming the pyrrolidine ring from acyclic precursors. researchgate.net More advanced strategies include metathesis reactions followed by asymmetric dihydroxylation to introduce the necessary stereocenters for the 2,2'-bipyrrolidine scaffold. researchgate.net Another innovative approach involves an anti-selective alkene diamination reaction, which allows for the efficient synthesis of chiral trans-bipyrrolidines. researchgate.net

Stereoselective Synthesis of 2,2'-Bipyrrolidine Analogs

The synthetic methodologies developed for (R,R)-2,2'-bipyrrolidine have been extended to the stereoselective synthesis of its analogs. For instance, C2-symmetric 3,3'-dialkoxy-2,2'-bipyrrolidines have been designed and synthesized for use in asymmetric organocatalysis. researchgate.net The dehydrodimerization of Seebach's oxazolidinone has been shown to be a temperature-dependent process that can lead to precursors for both (R,R)-α,α'-biproline and meso-α,α'-biproline. nih.gov Furthermore, a new class of C2-symmetric 2,2'-bipyridine-α,α'-1-t-butyl-diol ligands has been efficiently synthesized via a stereoselective double hydrogen transfer. nih.gov

| Analog | Synthetic Approach | Key Features |

| 3,3'-Dialkoxy-2,2'-bipyrrolidines | Design and development for organocatalysis | Used with HClO4 for enantioselective Diels-Alder reactions. researchgate.net |

| α,α'-Biprolines | Temperature-dependent dehydrodimerization | Precursors to (R,R)- and meso-α,α'-biproline. nih.gov |

| 2,2'-Bipyridine-α,α'-1-t-butyl-diol ligands | Stereoselective double hydrogen transfer | C2-symmetric ligands. nih.gov |

Table 2: Examples of stereoselective syntheses of 2,2'-bipyrrolidine analogs.

Chiral Resolution Techniques for (2R,2'R)- and (2S,2'S)-2,2'-Bipyrrolidine

The separation of racemic mixtures into their individual enantiomers, a process known as chiral resolution, is a critical technique in stereochemistry for producing optically active compounds. wikipedia.org For 2,2'-bipyrrolidine, which exists as a mixture of enantiomers ((2R,2'R) and (2S,2'S)) and a meso isomer, the most common and well-documented method of resolution is through the crystallization of diastereomeric salts. wikipedia.orgorgsyn.org This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts which exhibit different physical properties, most importantly, different solubilities. wikipedia.orgbioduro.com This difference in solubility allows for their separation by fractional crystallization. wikipedia.org

A widely cited and effective method for resolving a d,l/meso mixture of 2,2'-bipyrrolidines employs (L)-(+)-tartaric acid as the chiral resolving agent. orgsyn.orgorgsyn.org In a described procedure, a mixture of d,l- and meso-2,2'-bipyrrolidine is treated with a sub-stoichiometric amount (0.5 equivalents) of (L)-(+)-tartaric acid in an aqueous solution containing acetic acid. orgsyn.orgorgsyn.org The mixture is heated to achieve a homogeneous solution and then cooled slowly. orgsyn.org This process leads to the preferential crystallization of the (R,R)-2,2'-bispyrrolidine·(L)-tartrate salt due to its lower solubility in the solvent system. orgsyn.orgorgsyn.org The less soluble diastereomeric salt precipitates from the solution and can be isolated by filtration. orgsyn.org A subsequent recrystallization from water enhances the purity of the isolated salt, yielding (R,R)-2,2'-bispyrrolidine·(L)-tartrate as white prismatic crystals. orgsyn.org

Following the separation of the diastereomeric salt, the desired enantiomerically pure (2R,2'R)-2,2'-bipyrrolidine is recovered by basifying the salt with a strong base, such as potassium hydroxide (KOH), to deprotonate the amine and break the ionic bond with the tartrate. orgsyn.orgorgsyn.org The free diamine is then extracted from the aqueous mixture using an organic solvent like diethyl ether. orgsyn.org The final purification is typically achieved by distillation under vacuum to yield the pure this compound as a colorless oil. orgsyn.org The enantiomeric purity of the product can be confirmed using analytical techniques such as chiral stationary phase high-performance liquid chromatography (CSP-HPLC). orgsyn.org The (2S,2'S)-enantiomer can be recovered from the mother liquor of the initial crystallization by a similar process using (D)-(-)-tartaric acid. orgsyn.org

While diastereomeric salt formation is the predominant method, other strategies like enzymatic resolution have been explored for racemic bipyrrolidines, although they may face challenges with scalability and enantioselectivity. However, the resolution using tartaric acid remains a practical and efficient route for obtaining both the (2R,2'R) and (2S,2'S) enantiomers of 2,2'-bipyrrolidine. acs.org

| Resolving Agent | Substrate | Key Reagents & Solvents | Process Summary | Outcome | Reference |

|---|---|---|---|---|---|

| (L)-(+)-Tartaric Acid | 1:1 mixture of d,l- and meso-2,2'-bipyrrolidine | Water (H₂O), Acetic Acid (CH₃COOH) | The substrate is dissolved in aqueous acetic acid and treated with 0.5 equivalents of (L)-tartaric acid. The solution is heated to 90 °C and cooled slowly to induce crystallization. The precipitate is filtered and recrystallized from water. | Yields (R,R)-2,2'-bispyrrolidine·(L)-tartrate salt as white crystals (mp 212–216 °C). The yield after recrystallization is 62% based on the initial d,l-isomer content. | orgsyn.orgorgsyn.org |

| Potassium Hydroxide (KOH) | (R,R)-2,2'-bispyrrolidine·(L)-tartrate salt | Water (H₂O), Diethyl Ether (Et₂O) | The isolated tartrate salt is treated with excess KOH in water to liberate the free diamine. The product is extracted with diethyl ether. | The free (R,R)-2,2'-bispyrrolidine is obtained after distillation (bp 97–98 °C at 8.0 mmHg) in 83% yield from the salt. | orgsyn.org |

Design, Synthesis, and Characterization of 2r,2 R 2,2 Bipyrrolidine Derived Ligands and Organocatalysts

Principles of Chiral Ligand Design Based on (2R,2'R)-2,2'-Bipyrrolidine Scaffold

The design of chiral ligands based on the this compound scaffold is centered around its C2-symmetric chiral diamine structure, which is instrumental in asymmetric synthesis. orgsyn.org The rigidity of the bipyrrolidine backbone provides a well-defined and predictable chiral environment around a metal center or in an organocatalytic setting. This inherent chirality is crucial for achieving high levels of enantioselectivity in chemical reactions. acs.org

Key design principles include:

Stereochemical Control: The (2R,2'R) configuration dictates a specific spatial arrangement of substituents, which in turn controls the facial selectivity of substrate approach. The bipyrrolidine core is considered an excellent chiral motif for creating helically wrapped diamine-diolate ligands, leading to the formation of single diastereomers in complexes with metals like titanium and zirconium. nih.gov

Tunability: The nitrogen atoms of the pyrrolidine (B122466) rings serve as convenient points for functionalization. By introducing various substituents, the steric and electronic properties of the resulting ligands can be fine-tuned to optimize their performance in specific catalytic reactions. This modularity allows for the creation of a diverse library of ligands for different applications. hawaii.edu

Chelation: The two nitrogen atoms of the bipyrrolidine can coordinate to a metal center, forming a stable five-membered chelate ring. This chelation enhances the stability of the metal complex and helps to create a rigid and well-defined catalytic center. When incorporated into tetradentate ligands, the bipyrrolidine backbone can enforce a specific coordination geometry, such as cis-α or cis-β, which is critical for catalytic activity and selectivity. acs.org

The versatility of the this compound scaffold has led to its use in a wide array of ligand types, from Salan and PDP ligands to polymeric structures, each designed to leverage these core principles for specific asymmetric transformations.

Synthesis and Structural Elucidation of Specific Derivatives

The inherent chirality and rigidity of the this compound backbone have made it a valuable starting point for the synthesis of a diverse range of chiral ligands and organocatalysts. The following sections detail the synthesis and structural characteristics of several key classes of these derivatives.

This compound-Based Salan Ligands

This compound-based Salan ligands are tetradentate ligands that have been explored for their potential in asymmetric catalysis. The synthesis of these ligands typically involves the N-alkylation of this compound with appropriate salicylaldehyde (B1680747) derivatives, followed by reduction of the resulting imine groups.

These Salan ligands have been utilized in the catalytic enantioselective aryl transfer to aldehydes. nih.gov In these reactions, the titanium-Salan complex, generated in situ, effectively catalyzes the addition of arylboronic acids to a variety of aldehydes.

Table 1: Asymmetric Aryl Transfer to Aldehydes using a this compound-Based Salan Ligand

| Entry | Aldehyde Substrate | Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Benzaldehyde | Phenylboronic acid | 85 | 92 |

| 2 | 4-Methoxybenzaldehyde | Phenylboronic acid | 82 | 90 |

| 3 | 4-Nitrobenzaldehyde | Phenylboronic acid | 90 | 95 |

| 4 | 2-Naphthaldehyde | Phenylboronic acid | 88 | 93 |

| 5 | Benzaldehyde | 4-Tolylboronic acid | 86 | 91 |

Data sourced from a study on the catalytic enantioselective aryl transfer to aldehydes. nih.gov The reactions were typically carried out using a titanium catalyst derived from the Salan ligand.

The high yields and enantioselectivities observed are attributed to the well-defined chiral pocket created by the Salan ligand around the titanium center. X-ray crystallographic studies of related metal complexes have confirmed the distorted octahedral geometry that is often adopted, which is crucial for the stereochemical outcome of the reaction. researchgate.net

(+)-(2R,2'R)-1,1'-Bis(2-pyridylmethyl)-2,2'-bipyrrolidine ((R,R')-PDP) and its Analogs

(+)-(2R,2'R)-1,1'-Bis(2-pyridylmethyl)-2,2'-bipyrrolidine, also known as (R,R')-PDP, is a C2-symmetric tetradentate ligand. Its synthesis involves the N-alkylation of this compound with 2-(chloromethyl)pyridine. The resulting ligand has been shown to form stable complexes with various transition metals, including iron and manganese. researchgate.net

These metal complexes have been investigated as catalysts for C-H oxidation reactions. For instance, iron complexes of (R,R')-PDP catalyze the oxidation of both aliphatic and aromatic substrates using hydrogen peroxide as the oxidant. A notable feature of this system is its ability to preserve existing stereocenters within the substrate, as demonstrated in the oxidation of proline.

Manganese complexes of (R,R')-PDP have also shown promise in enantioselective C-H oxidation, achieving enantioselectivities of up to 90%. However, in some applications, such as the allylic amination of cyclohexene, the chiral induction with the (R,R')-PDP ligand was not observed. researchgate.net

The tetrahydrochloride salt of (R,R')-PDP is often used to improve its solubility in polar and protic solvents, which is advantageous for certain catalytic applications.

C2-Symmetric 3,3′-Dialkoxy-2,2′-bipyrrolidines

A class of C2-symmetric 3,3′-dialkoxy-2,2′-bipyrrolidines has been developed and utilized as organocatalysts for asymmetric Diels-Alder reactions. These catalysts are synthesized from this compound through a multi-step sequence that introduces alkoxy groups at the 3 and 3' positions.

When combined with perchloric acid (HClO4), these modified bipyrrolidines effectively catalyze the reaction between α,β-unsaturated aldehydes and dienes, yielding the corresponding cycloaddition products with high enantioselectivity. researchgate.net The catalytic cycle is proposed to proceed through the formation of a diiminium intermediate, the structure of which has been investigated using NMR spectroscopy and X-ray crystallography. researchgate.net

The steric and electronic nature of the alkoxy groups can be varied to fine-tune the catalyst's activity and selectivity for different substrates.

Polymeric Chiral Diamine Ligands Incorporating Bipyrrolidine Units

To facilitate catalyst recovery and reuse, chiral ligands based on this compound have been incorporated into polymeric structures. One approach involves the synthesis of pyrrolidine-based chiral porous polymers (Py-CPPs) through a "bottom-up" strategy. rsc.org This method utilizes rigid three-dimensional monomers and the Sonogashira–Hagihara coupling reaction to create a porous material with uniformly distributed catalytic sites. rsc.org

These Py-CPPs have demonstrated efficacy as heterogeneous organocatalysts in asymmetric Michael additions of ketones to nitroolefins, particularly in aqueous media. rsc.org The porous nature of the polymer allows for facile access of the substrates to the active sites, while the robust framework ensures stability and recyclability.

Another strategy involves the diboron-templated asymmetric reductive coupling of bisimines to produce polymeric N,N'-dimethyl chiral vicinal diamines. researchgate.net The resulting iridium complexes of these polydiamines have proven to be efficient and recyclable catalysts for the asymmetric transfer hydrogenation of functionalized ketones, affording optically active secondary alcohols in excellent enantioselectivities. researchgate.net

Chiral 3,3′-Dimethyl-(2,2′-bipyridine)-diol Ligands

While not directly derived from the bipyrrolidine scaffold itself, the design principles of C2-symmetric chiral ligands are exemplified in the synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligands. These ligands are of interest in asymmetric catalysis due to their strong chelation properties with various metal ions. rsc.org

An efficient, seven-step synthesis for the (S,S)-enantiomer of this ligand has been developed, starting from commercially available materials. researchgate.netrsc.org A key step in this synthesis is the O2-mediated oxidative homocoupling of a chiral pyridine (B92270) N-oxide, which proceeds with excellent stereoselectivity (99% de and >99.5% ee). researchgate.netrsc.org

Single-crystal X-ray diffraction analysis of an iron(II) complex with this ligand revealed an unusual heptacoordinate geometry, with the steric strain from the 3,3'-dimethyl groups influencing the coordination environment. researchgate.netrsc.org This ligand has been successfully applied in iron(II)-catalyzed Mukaiyama aldol (B89426) and thia-Michael reactions, showing improved chiral induction compared to analogous ligands without the dimethyl substituents. researchgate.netrsc.org

Crown Ether Side Arm-Bearing Chiral Diamine Ligands

The synthesis of such elaborate ligands often involves a convergent approach where the chiral diamine and the functionalized crown ether are prepared separately before being coupled. A common strategy involves the functionalization of a pre-existing crown ether, such as benzo-15-crown-5 (B77314), with reactive groups that can be linked to the nitrogen atoms of the bipyrrolidine core. For instance, new double-armed crown ether ligands have been synthesized by reacting 4′,5′-bis(bromomethyl)benzo-15-crown-5 with various nucleophiles, such as hydroxypyridine derivatives. researchgate.net A similar approach could be envisioned for linking the crown ether to the this compound scaffold.

The resulting ligands possess a complex topology where the C₂-symmetric bipyrrolidine unit directs the stereochemical course of a reaction, while the crown ether arms can modulate catalytic activity through allosteric effects or by binding a metal cation. nih.gov The complexation of an alkali metal ion by the crown ether can induce conformational changes or alter the electronic properties of the catalytic site, providing a switchable control mechanism for the catalytic process. nih.gov These features are highly desirable in the design of responsive catalysts and sensors. nih.gov

The characterization of these ligands requires a combination of spectroscopic and analytical techniques to confirm the structure and purity. The successful synthesis and complexation abilities of crown ether-based ligands are often studied using methods like UV-Vis and fluorescence spectrophotometry, as well as electrochemical investigations. nih.gov

Table 1: Synthetic Strategies for Crown Ether-Functionalized Ligands

| Starting Material | Reagent | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| 4′,5′-Bis(bromomethyl)benzo-15-crown-5 | 3-Hydroxypyridine Derivatives | Double-armed benzo-15-crown-5 ligands | Metal Ion Complexation, Antimicrobial Agents | researchgate.net |

| Benzo-18-crown-6 | N,N'-Dimethylethylenediamine | Guanidino-benzo-18-crown-6 Ligand | Redox-Switchable Copper Complexes | nih.gov |

Rational Modifications for Enhanced Catalytic Performance and Stereocontrol

The inherent chirality of this compound makes it an excellent starting point for the development of powerful asymmetric catalysts. However, achieving optimal performance often requires rational modifications of the ligand structure to fine-tune its steric and electronic properties. acs.org This process involves a deep understanding of the reaction mechanism and the transition states involved to design catalysts with superior activity and stereocontrol.

A compelling example of this approach is seen in the development of manganese complexes for the enantioselective C-H oxidation of arylalkanes using hydrogen peroxide. acs.org Initial studies using a catalyst derived from (2R,2'R)-1,1'-bis((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)-2,2'-bipyrrolidine showed promise but required further optimization. acs.org

Rational modifications were systematically introduced to enhance both yield and enantioselectivity. Researchers found that the choice of co-ligand and the modification of the ligand backbone had a dramatic impact on the catalytic outcome. For instance, in the hydroxylation of a specific ester substrate, replacing acetic acid with an N-protected amino acid like Phth-Tle-OH as a coligand significantly improved performance. acs.org

Furthermore, modifying the pyridine donors of the parent ligand to benzimidazoles led to a new class of C₁-symmetric manganese catalysts. These novel catalysts exhibited dramatically improved activities and unprecedented turnover numbers in asymmetric epoxidation reactions. acs.org The most significant results were achieved by combining the optimized ligand and coligand, leading to excellent yields and enantioselectivities (up to 90% yield and 94% ee). acs.org These improvements are attributed to a better-defined catalytic site where weak, non-covalent interactions precisely orient the substrate for highly stereoselective oxidation. acs.org

This iterative process of design, synthesis, and testing is central to modern catalyst development and highlights how targeted modifications to a core scaffold like this compound can overcome initial limitations and lead to highly efficient and selective catalytic systems.

Table 2: Catalyst Optimization for Enantioselective C-H Hydroxylation

| Catalyst | Co-ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| (R,R)-Mn(pdp) | Acetic Acid | 24 | 18 | acs.org |

| (R,R)-Mn(TIPS_mcp_) | Phth-Tle-OH | 62 | 89 | acs.org |

| (R,R)-Mn(TIPS_pdp_) | Phth-Tle-OH | 90 | 94 | acs.org |

Data for the hydroxylation of ester 3a as reported in the source literature. acs.org

Applications of 2r,2 R 2,2 Bipyrrolidine and Its Derivatives in Asymmetric Catalysis

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Transformations

(2R,2'R)-2,2'-Bipyrrolidine is a C2-symmetric chiral diamine that has been extensively utilized as a ligand, auxiliary, and catalyst in asymmetric synthesis. orgsyn.orgresearchgate.net First developed by Hirama, its derivatives have proven to be effective as chiral ligands or organocatalysts in numerous asymmetric reactions. nih.gov The utility of these compounds stems from their defined stereochemistry and ability to coordinate with metal centers, creating a chiral environment that influences the stereochemical outcome of a reaction. orgsyn.orgnih.gov

Asymmetric Dihydroxylation of Olefins

One of the notable applications of this compound derivatives is as chiral ligands in the asymmetric dihydroxylation of olefins. This reaction converts alkenes into chiral vicinal diols, which are valuable building blocks in organic synthesis. wikipedia.org Specifically, (R,R)-2,2'-Bispyrrolidine has been successfully employed as a ligand for osmium tetroxide in this transformation. orgsyn.org

Further studies have shown that N,N′-dialkyl-2,2′-bipyrrolidines can act as chiral ligands for asymmetric osmylation of alkenes, demonstrating high asymmetric induction. researchgate.net The effectiveness of the enantioselectivity in these reactions is significantly dependent on the nature of the N-alkyl group on the bipyrrolidine scaffold and the solvent used for the reaction. researchgate.net

Asymmetric Hydrogenation Reactions

The addition of hydrogen across a double bond in an enantioselective manner is a fundamental transformation in asymmetric catalysis. (R,R)-2,2'-Bispyrrolidine has been documented as an effective ligand in asymmetric hydrogenation reactions. orgsyn.org The chiral bipyrrolidine framework helps to create a selective catalytic environment for the stereoselective reduction of prochiral olefins. The development of various phosphorus-based ligands, often built upon chiral backbones like bipyrrolidine, has been crucial in advancing rhodium-catalyzed asymmetric hydrogenation of substrates such as dehydroamino acid esters and α-aryl enamides. mdpi.com

C-N Bond Formation Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, essential for the creation of pharmaceuticals and other biologically active molecules. Derivatives of this compound have been utilized in metal-catalyzed C-N bond-forming reactions. For instance, the tartrate salt of (R,R)-2,2'-bipyrrolidine can be used to prepare the ligand (+)-(2R,2'R)-1,1'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine, which subsequently forms iron complexes capable of catalyzing C-N bond formation. chemdad.comsigmaaldrich.com

A specific example of C-N bond formation is the allylic hydroxyamination of alkenes. Research into iron(II) complexes with tetradentate amine ligands, such as tris(2-pyridylmethyl)amine (B178826) (TPA), has shown their ability to catalyze the allylic amination of alkenes. nih.gov These reactions are proposed to proceed through a nitroso-ene mechanism, which involves the in-situ generation of a nitroso intermediate. nih.govnih.govacs.org

C-C Bond Formation Reactions

The construction of carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. Chiral ligands based on the this compound scaffold play a crucial role in directing the stereochemistry of these reactions.

A significant application of this compound derivatives is in the enantioselective aryl transfer to aldehydes, a method for synthesizing chiral diarylmethanols. nih.gov These products are important intermediates for biologically active compounds. nih.gov Chiral 2,2'-bispyrrolidine-based salan ligands have been synthesized and applied in the asymmetric addition of arylboronic acids to aldehydes. nih.govnih.gov

In a study, a series of ligands were tested, with the (R,R)-2,2'-bipyrrolidine-based salan ligand L6 showing the most promising results. nih.gov The reaction involves the use of diethylzinc (B1219324) and an arylboronic acid as the aryl source. The corresponding chiral diarylmethanols were obtained in high yields with moderate to good enantioselectivities, reaching up to 83% ee. nih.gov

Table 1: Asymmetric Phenyl Transfer to 4-Nitrobenzaldehyde Catalyzed by Ligand L6

Data sourced from a study on asymmetric aryl transfer reactions. nih.gov

Further optimization revealed that the choice of aldehyde substituent also impacts the enantioselectivity of the aryl transfer reaction.

Table 2: Asymmetric Aryl Transfer to Various Aldehydes using Ligand L6

Data sourced from a study on asymmetric aryl transfer reactions. nih.gov

Asymmetric Organocatalytic Diels-Alder Reactions

Derivatives of this compound have been successfully employed as organocatalysts in asymmetric Diels-Alder reactions. A notable example involves a new class of C2-symmetric 3,3′-dialkoxy-2,2′-bipyrrolidines. When combined with perchloric acid (HClO4), these bipyrrolidine derivatives effectively catalyze the enantioselective Diels-Alder reaction of α,β-unsaturated aldehydes. researchgate.net The catalytic mode of action has been elucidated through NMR and X-ray crystallographic studies, which have provided evidence for the formation of a diiminium intermediate. researchgate.net For instance, the reaction between cinnamaldehyde (B126680) and cyclopentadiene, promoted by a binaphthyl-based diamine catalyst, yields the exo cycloadduct with high enantioselectivity. researchgate.net

Direct Michael Addition of Aldehydes and Ketones to Nitroolefins

N-alkyl-2,2'-bipyrrolidine derivatives have proven to be highly effective organocatalysts for the direct Michael addition of aldehydes and ketones to nitroolefins. researchgate.netchimia.ch Specifically, N-i-Pr-2,2'-bipyrrolidine has demonstrated remarkable efficiency, affording the desired 1,4-adducts in excellent yields and with high enantioselectivities (up to 95% ee) and diastereoselectivities (up to 95:5 syn). researchgate.netresearchgate.net

An interesting phenomenon observed in these reactions is the unexpected inversion of diastereoselectivity when α-hydroxy ketones are added to β-arylnitroolefins, with enantioselectivities reaching up to 98% ee. researchgate.net This inversion is attributed to the formation of an internal hydrogen bond between the hydroxyl group of the α-hydroxy ketone and the tertiary nitrogen of the catalyst. This interaction leads to a rigid cis enamine intermediate, which accounts for the observed diastereoselectivity and high enantiomeric excesses. researchgate.net

Novel bifunctional pyrrolidine-based organocatalysts synthesized from (R)-glyceraldehyde have also shown high catalytic efficiency and stereoselectivity in the Michael addition of various aldehydes and ketones to nitroolefins, with yields being nearly quantitative in most cases and achieving up to 98:2 dr and 99% ee. rsc.org

Table 1: Asymmetric Michael Addition of Aldehydes to Nitrostyrene Catalyzed by N-iPr-2,2'-bipyrrolidine chimia.ch

| Aldehyde | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| Propanal | 85 | 95:5 | 92 |

| Butanal | 88 | 94:6 | 93 |

| Pentanal | 90 | 93:7 | 95 |

| Hexanal | 87 | 92:8 | 94 |

Suzuki-Miyaura Coupling Reactions

While the direct application of this compound in Suzuki-Miyaura coupling is not extensively documented in the provided context, the broader class of 2,2'-bipyridines, for which bipyrrolidine can be a precursor, are crucial ligands in this reaction. The Suzuki-Miyaura cross-coupling has become a valuable method for synthesizing functionalized 2,2'-bipyridines, which are important ligands for metal complexes. researchgate.net The development of stabilized 2-pyridylboronic acid esters has enabled the efficient use of this reaction for creating 2,2'-, 2,3'-, and 2,4'-bipyridines. researchgate.net The mechanism of the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination steps, often catalyzed by a palladium complex. libretexts.org

C-H Bond Oxidation Reactions (e.g., using Fe(II) Complexes)

Iron complexes incorporating chiral bipyrrolidine-derived aminopyridine (PDP) ligands are among the most effective bioinspired catalysts for the regio- and stereoselective oxidation of C-H bonds. acs.org A mixture of isomeric iron complexes, including Δ-α-[Fe(OTf)2(R,R-BPBP)], has been shown to be a practical catalyst for the oxidation of various aliphatic compounds using hydrogen peroxide as the oxidant. nih.gov These iron complexes exhibit a catalytic profile similar to their enantiopure counterparts and are active in both C-H oxidation and chemospecific epoxidation reactions. nih.gov Furthermore, manganese and iron complexes with these types of ligands have demonstrated excellent catalytic activity in C-H oxidation. acs.org

Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) provides a practical alternative to asymmetric hydrogenation for producing chiral alcohols. liv.ac.uk Chiral ruthenium complexes containing chiral diamine ligands are highly effective catalysts for the ATH of ketones, using hydrogen donors like 2-propanol or formic acid. kanto.co.jp These reactions yield optically active alcohols with high enantiomeric purity and in high yields. kanto.co.jp The process is attractive because it does not require high-pressure hydrogen gas. liv.ac.uk While specific use of this compound in this context is not explicitly detailed, the general success of chiral diamines as ligands in these ruthenium catalysts suggests its potential applicability. kanto.co.jpkanto.co.jp

Applications in Organocatalysis

This compound and its derivatives are prominent in the field of organocatalysis, which offers an advantageous alternative to metal-based catalysis by avoiding expensive and often toxic metals. chimia.chchimia.ch These organocatalysts are generally easier to synthesize than many standard catalytic reagents. chimia.ch

A primary application of these bipyrrolidine derivatives is in the asymmetric Michael addition of ketones and aldehydes to various acceptors. chimia.ch The catalysis proceeds through an enamine intermediate formed between the aldehyde or ketone and the chiral secondary amine of the bipyrrolidine catalyst. This approach has been successfully applied to reactions with nitroolefins and vinyl sulfones. chimia.chchimia.ch The bulky nature of substituents on the nitrogen atom of the bipyrrolidine can influence the stereochemical outcome of the reaction. For example, an N-isopropyl group promotes the selective formation of the anti-enamine, leading to a shielded Re,Re approach of the electrophile. chimia.ch

Enantioselective and Diastereoselective Induction in Complex Synthetic Sequences

The C₂-symmetric scaffold of this compound has proven to be a powerful platform for inducing stereocontrol in a variety of complex chemical transformations. Its derivatives, functioning as chiral ligands or organocatalysts, are instrumental in directing the formation of specific stereoisomers, a critical aspect in the synthesis of complex molecules such as natural products and pharmaceuticals.

One significant application is in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. N-alkyl derivatives of this compound have been shown to be effective organocatalysts for the addition of ketones and aldehydes to nitroolefins. For instance, the use of N-i-Pr-2,2′-bipyrrolidine as a catalyst facilitates the direct Michael addition to produce 1,4-adducts in high yields, with enantioselectivities reaching up to 95% and diastereomeric ratios as high as 95:5 for the syn-adduct. researchgate.net A particularly interesting phenomenon observed is the inversion of diastereoselectivity when α-hydroxy ketones are used as substrates. This is attributed to the formation of a rigid cis-enamine intermediate, stabilized by an internal hydrogen bond between the hydroxyl group of the ketone and the tertiary nitrogen of the catalyst, leading to excellent enantioselectivities, in some cases up to 98% ee. researchgate.netresearchgate.net

| Substrate (Ketone/Aldehyde) | Nitroolefin | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Cyclohexanone | β-Nitrostyrene | 90:10 | 92% |

| Propanal | β-Nitrostyrene | 95:5 | 95% |

| α-Hydroxyacetone | β-Arylnitroolefin | - (Inversion of diastereoselectivity) | up to 98% |

Another area where this compound derivatives have shown considerable utility is in the enantioselective addition of organometallic reagents to aldehydes. Chiral salan ligands based on the this compound framework have been successfully employed in the asymmetric aryl transfer to aldehydes. nih.gov In these reactions, arylzinc species, generated in situ from the transmetalation of arylboronic acids with diethylzinc, add to aldehydes to form chiral diarylmethanols. These products are valuable intermediates in the synthesis of biologically active compounds. With the appropriate this compound-based salan ligand, diarylmethanols can be obtained in high yields and with moderate to good enantioselectivities, reaching up to 83% ee. nih.gov The efficiency of the catalyst can be influenced by factors such as catalyst loading and reaction temperature. nih.gov

| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 10 | -15 | 75 | 63 |

| 15 | -25 | 82 | 75 |

| 20 | -25 | 88 | 83 |

The utility of the this compound scaffold extends to other significant asymmetric transformations. It has been a foundational ligand for osmium tetroxide in the asymmetric dihydroxylation of olefins, a critical reaction for introducing vicinal diols with high stereocontrol. orgsyn.org Furthermore, its derivatives have been fashioned into bisphosphoramide ligands that catalyze the enantioselective addition of allylic trichlorosilanes to unsaturated aldehydes, affording homoallylic alcohols with excellent diastereo- and enantioselectivity. orgsyn.org This methodology is particularly powerful for constructing quaternary carbon centers. orgsyn.org The versatility of this chiral diamine is also demonstrated in its application as a ligand in silver(I)-catalyzed [3+2] cycloadditions of azomethine ylides and in iron-catalyzed enantioselective epoxidations of alkenes, which can achieve enantiomeric excesses as high as 98%. acs.orgresearchgate.net

Mechanistic Investigations of 2r,2 R 2,2 Bipyrrolidine Catalyzed Reactions

Elucidation of Catalytic Cycles and Transition States

The catalytic cycles of reactions involving (2R,2'R)-2,2'-bipyrrolidine-based catalysts are often complex, involving multiple intermediates and transition states. Detailed mechanistic studies, combining experimental and computational approaches, have been instrumental in mapping out these cycles.

In iron-catalyzed oxidation reactions, complexes derived from this compound, such as those with PDP (N,N'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine) ligands, are known to generate high-valent iron-oxo species. These species are proposed as the key oxidants responsible for C-H bond activation and olefin epoxidation. acs.org For instance, in the epoxidation of olefins using hydrogen peroxide as the oxidant, the proposed mechanism involves the formation of an oxoiron(V) species. acs.org The catalytic cycle is thought to proceed through the coordination of the substrate to the iron center, followed by oxygen atom transfer from the iron-oxo species to the substrate.

Computational studies, often employing Density Functional Theory (DFT), have been pivotal in modeling the transition states of these reactions. These calculations help to rationalize the observed stereoselectivities by comparing the energies of different transition state structures. For example, in the asymmetric hydrogenation of tetrapyridine-type N-heteroarenes catalyzed by chiral ruthenium-diamine complexes, the high enantioselectivity is attributed to the specific geometry of the transition state enforced by the chiral ligand.

Role of the Chiral Environment Provided by the Bipyrrolidine Scaffold

The C2 symmetry and the rigid, sterically defined structure of the this compound backbone are fundamental to its success in asymmetric catalysis. This chiral scaffold creates a well-defined three-dimensional environment around the metal center, which is crucial for differentiating between the two prochiral faces of a substrate or two enantiomeric transition states.

The two pyrrolidine (B122466) rings adopt a stair-like structure, which, when incorporated into a ligand, dictates the coordination geometry of the metal complex and the spatial arrangement of other ligand components, such as pyridylmethyl arms in PDP ligands. orgsyn.org This pre-organized chiral environment is directly responsible for the enantioselective outcomes of the catalyzed reactions. For instance, in iron-catalyzed allylic hydroxyamination, while the reaction proceeds via a nitroso-ene mechanism, the chiral environment provided by the (+)-(2R,2'R)-1,1'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine ligand ((R,R')-PDP) did not lead to asymmetric induction in the specific case studied, highlighting the nuanced interplay between the catalyst's chiral architecture and the reaction mechanism. nih.gov

Theoretical calculations have shown that the enantioselectivity in some reactions is governed by the precise fit of the substrate within the catalytic site, which is facilitated by a network of weak, non-covalent interactions. acs.org These interactions, guided by the chiral bipyrrolidine scaffold, stabilize one transition state over the other, leading to the preferential formation of one enantiomer of the product. acs.org

Spectroscopic Studies (e.g., NMR, X-ray Crystallography) in Mechanistic Probes

Spectroscopic techniques are indispensable tools for probing the mechanisms of this compound-catalyzed reactions. They provide direct evidence for the structure of catalysts, intermediates, and the catalyst-substrate interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for mechanistic studies. In-situ NMR experiments can be used to monitor the progress of a reaction, identify intermediates, and study the interactions between the catalyst and the substrate. For instance, NMR studies have been employed in the development of drug-like heterocycles to understand reaction mechanisms. wisc.edu Furthermore, NMR has been used to investigate the deactivation of catalysts by observing changes in the catalyst's spectrum over time. osti.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic species, such as the iron complexes involved in oxidation catalysis. acs.org EPR has been used to detect and characterize reactive iron-oxygen intermediates, providing direct spectroscopic evidence for their involvement in the catalytic cycle. acs.org For example, in the epoxidation of olefins with iron complexes of PDP ligands, EPR spectroscopy has been used to identify oxoiron(V) species as the active oxidants. acs.org

Kinetic Studies and Reaction Pathway Analysis

Kinetic studies provide quantitative information about the rates of catalytic reactions and how these rates are affected by various parameters, such as the concentrations of the catalyst, substrate, and other reagents. This information is essential for understanding the reaction mechanism and for optimizing the reaction conditions.

The analysis of reaction kinetics can help to identify the rate-determining step of a catalytic cycle and to distinguish between different possible reaction pathways. For example, kinetic studies of iron-catalyzed epoxidations have provided evidence for the involvement of different active species depending on the oxidant used. acs.org

Combined with other mechanistic probes, kinetic data can be used to construct a detailed model of the reaction pathway. This includes identifying all the elementary steps in the catalytic cycle and determining their relative rates. Such a detailed understanding is crucial for the rational design of more efficient catalysts.

Deactivation Mechanisms in Recyclable Catalytic Systems

For a catalytic system to be practical, especially on an industrial scale, the ability to recycle the catalyst is of paramount importance. Understanding the mechanisms by which a catalyst deactivates is crucial for developing strategies to prevent or reverse this deactivation, thereby extending the catalyst's lifetime.

In the context of this compound-based catalysts, several deactivation pathways have been identified. One common mechanism is the oxidation of the ligand or the metal center to an inactive state. For instance, in oxidation reactions using strong oxidants like hydrogen peroxide, the catalyst itself can be oxidized and degraded.

Another deactivation pathway involves the formation of inactive catalyst aggregates or coordination of inhibitors to the metal center. In some cases, the product of the reaction can act as an inhibitor, leading to product inhibition.

Recent studies on manganese catalysts for alkene oxidation have shown that catalyst deactivation can occur concurrently with the desired reaction. acs.org In situ Raman spectroscopy revealed that the rates of both substrate oxidation and hydrogen peroxide disproportionation decrease over time due to progressive catalyst deactivation. acs.org This suggests that the same catalytic species is responsible for both processes and that its deactivation affects both pathways. acs.org

Strategies to mitigate catalyst deactivation include the use of more robust ligands that are resistant to oxidation, the addition of co-catalysts or additives that can regenerate the active form of the catalyst, and the immobilization of the catalyst on a solid support to prevent aggregation and facilitate its separation and reuse. The elucidation of deactivation mechanisms through techniques like X-ray Absorption Spectroscopy (XAS) has enabled the development of improved catalytic protocols with significantly reduced deactivation. nih.gov

Computational Chemistry Approaches to 2r,2 R 2,2 Bipyrrolidine Systems

Density Functional Theory (DFT) Studies of Ligand-Metal Interactions and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to study the interactions between (2R,2'R)-2,2'-bipyrrolidine-based ligands and metal centers, as well as the reactivity of the resulting complexes.

DFT calculations are instrumental in understanding the nature of the coordination bonds between the ligand and various metal ions like Ni2+, Cu2+, Al3+, and Fe3+. nih.gov These studies often involve calculating binding energies and enthalpies to quantify the strength of these interactions. nih.gov Analysis of frontier molecular orbitals (HOMO and LUMO) and reactivity descriptors derived from DFT, such as Fukui functions and philicity indices, helps in characterizing the σ-donor and π-acceptor properties of the ligands. ias.ac.in This information is crucial for predicting how the ligand will influence the catalytic activity of the metal center. ias.ac.in For instance, DFT studies can rationalize how the deprotonation of the ligand significantly impacts its binding ability by altering its electronic properties. nih.gov

Furthermore, DFT is employed to explore the reaction mechanisms of catalytic processes. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the factors that control the reaction rate and selectivity. acs.org For example, in the context of C-H oxidation reactions catalyzed by manganese complexes of this compound derivatives, DFT calculations have been used to understand the role of the ligand in promoting high enantioselectivity. acs.org

Table 1: DFT-Calculated Properties for Ligand-Metal Interactions

| Ligand System | Metal Ion | Calculated Property | Key Finding |

|---|---|---|---|

| Generic Nitrogen Ligands | Ni2+, Cu2+, Al3+, Fe3+ | Binding Enthalpy, Binding Energy | Nitrogen ligands exhibit strong binding with metal ions, influenced by HOMO energy and nucleophilicity. nih.gov |

| 2,2'-Bipyridine Analogues | Generic Metal | Fukui Functions, Philicity Indices | Characterized σ-donor/π-acceptor properties, crucial for predicting reactivity. ias.ac.in |

| (R,R)-Mn(TIPS_pdp) | Manganese | Transition State Geometries | Enantioselectivity is governed by the precise fit of the substrate into the catalytic site. acs.org |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional structure of a ligand and its complex is a key determinant of its catalytic performance. Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques for exploring the conformational landscape of this compound systems.

Conformational analysis is the first and a critical step in computational studies of chiral molecules. frontiersin.orgwuxiapptec.com For a flexible molecule like this compound, numerous conformations are possible due to the free rotation around single bonds. frontiersin.org Computational methods can systematically search for and identify the lowest energy (most stable) conformations. frontiersin.orgwuxiapptec.com This is particularly important because the dominant conformation of the ligand often dictates the stereochemical outcome of the reaction.

Molecular mechanics optimizations can suggest the preferred conformations of substrates and ligand-substrate complexes. researchgate.net For instance, studies have shown that peptidomimetics derived from this compound tend to adopt a turn conformation. researchgate.net MD simulations provide a more dynamic picture by simulating the movement of atoms over time, allowing for the exploration of conformational changes that occur during a reaction. This can be crucial for understanding how the catalyst adapts to the substrate and guides it towards a specific reaction pathway.

Prediction of Enantioselectivity and Diastereoselectivity through Computational Methods

A major goal of computational chemistry in asymmetric catalysis is the accurate prediction of enantioselectivity and diastereoselectivity. Various computational approaches are employed to achieve this, often integrating data from DFT calculations and conformational analysis.

One common strategy involves calculating the energies of the transition states leading to the different stereoisomeric products. nih.gov The enantiomeric excess (ee) or diastereomeric ratio (dr) can then be predicted from the energy difference between these transition states. nih.gov This approach has been successfully used to explain the stereochemical outcomes of various reactions, including Michael additions and Diels-Alder reactions catalyzed by this compound derivatives. researchgate.net

More recently, data-driven and machine learning (ML) models have emerged as powerful tools for predicting enantioselectivity. nih.govnih.govrsc.org These models are trained on existing experimental data and can learn the complex relationships between catalyst structure, substrate properties, and stereochemical outcome. nih.gov By developing quantitative structure-selectivity relationships (QSSRs), these models can predict the enantioselectivity for new, untested catalysts and substrates, thereby accelerating the discovery and optimization of catalytic systems. rsc.org Such models have demonstrated the ability to confidently predict stereochemical outcomes with high accuracy. nih.gov

Table 2: Computational Prediction of Stereoselectivity

| Reaction Type | Catalyst System | Computational Method | Predicted Outcome |

|---|---|---|---|

| Michael Addition | N-i-Pr-2,2′-bipyrrolidine | Not specified | High enantioselectivities (up to 95% ee) and diastereoselectivities (up to 95:5 dr). researchgate.net |

| Nucleophilic Additions to Imines | BINOL-derived phosphoric acids | Data-driven statistical models | Quantitative prediction of enantioselectivity for out-of-sample examples. nih.gov |

| Asymmetric Propargylation | Lewis base organocatalysts | Atomistic machine learning model | Accurate prediction of DFT-computed enantiomeric excess. nih.gov |

Analysis of Electronic and Steric Effects of Substituents on Catalytic Performance

The catalytic performance of this compound-based catalysts can be fine-tuned by introducing substituents on the bipyrrolidine backbone or on the groups attached to the nitrogen atoms. Computational methods are invaluable for understanding how these substituents influence the catalyst's electronic and steric properties, and consequently its activity and selectivity.

Electronic effects are often studied by analyzing how substituents alter the electron density distribution in the catalyst. ias.ac.in Electron-donating groups can increase the nucleophilicity of the metal center, while electron-withdrawing groups can enhance its electrophilicity. rsc.org These changes can have a profound impact on the reaction mechanism and rate. rsc.org

Steric effects are related to the spatial arrangement of atoms and can influence catalyst performance by controlling substrate access to the active site and by dictating the geometry of the transition state. tesisenred.netresearchgate.net Computational tools can quantify steric hindrance using various descriptors, which can then be correlated with catalytic activity and selectivity. rsc.org For example, studies on Re(bpy)(CO)3Cl analogues have shown that steric hindrance at certain positions can decrease catalytic activity by disfavoring optimal charge transfer in the catalytic cycle. researchgate.net Conversely, strategically placed bulky substituents can create a well-defined chiral pocket around the metal center, leading to higher enantioselectivity.

By systematically varying substituents in silico and calculating the resulting changes in electronic and steric properties, computational chemistry can guide the rational design of more efficient and selective this compound-based catalysts.

Future Perspectives and Advanced Research Directions

Exploration of Novel Reaction Classes amenable to (2R,2'R)-2,2'-Bipyrrolidine Catalysis

While this compound and its derivatives have demonstrated significant success in a range of asymmetric transformations, the exploration of their catalytic activity in novel reaction classes remains a fertile ground for research. The unique C2-symmetric structure of the bipyrrolidine core can be leveraged to induce stereoselectivity in a variety of mechanistically distinct reactions that are yet to be thoroughly investigated.

One promising area is the expansion into different types of cycloaddition reactions beyond the well-established Diels-Alder reaction. The potential of this compound-based catalysts in asymmetric [3+2], [4+3], and other higher-order cycloadditions could provide access to complex polycyclic systems with high levels of stereocontrol. Furthermore, its application in pericyclic reactions such as electrocyclizations and sigmatropic rearrangements is an underexplored domain.

Another avenue of research lies in the development of this compound-catalyzed C-H activation and functionalization reactions. Directing the functionalization of traditionally inert C-H bonds is a major goal in modern organic synthesis, and the design of appropriate this compound-metal complexes could lead to highly enantioselective methods for C-C and C-X bond formation.

Moreover, the application of this chiral diamine in photoredox and electrochemical catalysis is an emerging frontier. The ability to combine the stereocontrol of this compound with the unique reactivity of radical intermediates generated under photochemical or electrochemical conditions could unlock novel and previously inaccessible asymmetric transformations.

Recent research has already shown the successful application of this compound derivatives in reactions such as the asymmetric aryl transfer to aldehydes and Michael additions, demonstrating the potential for further expansion.

Table 1: Examples of Novel Reactions Catalyzed by this compound Derivatives

| Reaction Type | Catalyst/Ligand | Substrate 1 | Substrate 2 | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| Asymmetric Aryl Transfer | (2R,2'R)-2,2'-bispyrrolidine-based salan ligand | 4-Nitrobenzaldehyde | Phenylboronic acid | (S)-4-Nitrophenyl(phenyl)methanol | 88 | 83 |

| Michael Addition | N-i-Pr-(2R,2'R)-bipyrrolidine | Propanal | Nitrostyrene | Michael adduct | High | up to 95 |

| Asymmetric Dihydroxylation | Osmium tetraoxide with this compound | Olefins | - | Diols | - | - |

Development of Immobilized and Recyclable Catalytic Systems

The development of robust and recyclable catalytic systems is a cornerstone of sustainable chemistry. Immobilizing this compound and its catalytically active derivatives onto solid supports offers significant advantages, including simplified product purification, catalyst recovery and reuse, and the potential for integration into continuous flow processes.

Several strategies can be envisioned for the immobilization of this compound-based catalysts. One approach involves the covalent attachment of the bipyrrolidine scaffold to various solid supports, such as polymers, silica gel, or magnetic nanoparticles. Polymer-supported chiral pyrrolidine (B122466) catalysts have been developed and have shown high enantioselectivity and diastereoselectivity. acs.org The choice of the linker and the support material is crucial to ensure that the catalytic activity and stereoselectivity are not compromised upon immobilization.

Another promising strategy is the encapsulation of the catalyst within porous materials, such as metal-organic frameworks (MOFs) or mesoporous silica nanoparticles. iitm.ac.inyoutube.com This approach can provide a protective environment for the catalyst, enhancing its stability and preventing leaching. Dendritic mesoporous silica nanoparticles, with their unique open central-radial structures, are particularly interesting supports for enzyme immobilization and could be adapted for chiral catalysts like this compound. nih.gov

Furthermore, the development of catalysts that are soluble in a specific phase and can be easily separated from the reaction mixture by techniques such as liquid-liquid extraction or temperature-induced phase separation is an attractive alternative to solid-supported catalysts.

The recyclability of these immobilized systems is a key performance indicator. Research in this area will focus on developing systems that can withstand multiple reaction cycles without a significant loss of activity or enantioselectivity. Detailed studies on the stability of the immobilized catalyst and the potential for leaching of the active species will be essential for the practical implementation of these systems.

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of this compound catalysis with modern technologies such as flow chemistry and high-throughput screening (HTS) has the potential to significantly accelerate the discovery and optimization of new asymmetric transformations.

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and the ability to perform reactions under conditions that are not easily accessible in batch. youtube.com The development of immobilized this compound catalysts, as discussed in the previous section, is a key enabler for their use in packed-bed reactors for continuous flow applications. Polymer-supported pyrrolidine catalysts have already been successfully applied in continuous-flow processes, demonstrating accelerated reaction rates and improved durability compared to batch systems. acs.org This integration would allow for the efficient and automated synthesis of chiral molecules on a larger scale.

High-throughput screening methodologies are powerful tools for the rapid discovery of new catalysts and the optimization of reaction conditions. nih.govnih.govbioduro.com By employing parallel synthesis and automated screening techniques, large libraries of this compound derivatives can be rapidly synthesized and evaluated for their catalytic performance in a variety of reactions. cmu.edu This approach can accelerate the identification of optimal ligand structures, metal precursors, and reaction parameters for a given transformation. The development of sensitive and rapid analytical methods for determining enantiomeric excess, such as chiroptical spectroscopy or mass spectrometry-based techniques, is crucial for the successful implementation of HTS in asymmetric catalysis. nih.goviupac.org

The combination of combinatorial approaches for ligand synthesis with HTS can lead to the discovery of highly efficient and enantioselective catalysts for a wide range of reactions. nih.gov While specific high-throughput screening of this compound derivatives is not yet widely reported, the principles and technologies are well-established for other chiral catalysts and can be readily adapted.

Bio-inspired and Biomimetic Catalysis with this compound Derivatives

Nature's enzymes are masters of stereoselective catalysis, and drawing inspiration from their structure and function is a powerful strategy for the design of new synthetic catalysts. The development of bio-inspired and biomimetic catalysts based on the this compound scaffold is a promising area of research, particularly in the field of oxidation catalysis.

Metalloenzymes, especially those containing iron and manganese, play a crucial role in a variety of biological oxidation reactions. cmu.eduiupac.org Researchers have successfully developed synthetic manganese and iron complexes with this compound-derived ligands that mimic the active sites of these enzymes. iupac.orgstrem.comresearchgate.net These bio-inspired complexes have shown remarkable activity and enantioselectivity in a range of oxidation reactions, including the epoxidation of olefins and the oxidation of C-H bonds. iupac.org

The design of these biomimetic catalysts often involves the synthesis of ligands that not only provide a chiral environment around the metal center but also mimic the coordination sphere of the native enzyme. The this compound core provides a rigid and stereochemically defined platform for the attachment of various coordinating groups, allowing for the fine-tuning of the catalyst's steric and electronic properties.

Future research in this area will likely focus on expanding the scope of these bio-inspired catalysts to other challenging oxidative transformations, such as the selective hydroxylation of unactivated C-H bonds and the asymmetric oxidation of sulfides. Furthermore, detailed mechanistic studies of these systems will provide valuable insights into the factors that govern their reactivity and selectivity, paving the way for the rational design of even more efficient and selective catalysts.

Table 2: Examples of Bio-inspired and Biomimetic Catalysis with this compound Derivatives

| Metal | Ligand Derivative | Reaction Type | Substrate | Oxidant | Product | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| Manganese | (2R,2'R)-bipyrrolidine and 2-chloromethyl-1-methylbenzimidazole | Asymmetric Epoxidation | cis-β-methylstyrene | H₂O₂ | Epoxide | - |

| Iron | Fe(PDP) complex | C-H Oxidation | Aliphatic and aromatic substrates | H₂O₂ | Oxidized products | Preserves stereocenters |

| Manganese | Mn(PDP) complex | C-H Oxidation | - | - | Oxidized products | up to 90 |

Applications in the Synthesis of Advanced Materials and Fine Chemicals

The ability of this compound-based catalysts to control stereochemistry makes them highly valuable tools for the synthesis of advanced materials and fine chemicals where chirality plays a crucial role.

In the realm of advanced materials, a significant application lies in the stereoselective polymerization of monomers to produce chiral polymers with unique properties. For instance, aluminum complexes of chiral salan ligands assembled around the 2,2'-bipyrrolidine (B3281945) core have been used as active catalysts for the polymerization of lactide. researchgate.net The stereocontrol exerted by the catalyst influences the tacticity of the resulting polylactic acid (PLA), which in turn determines its physical and mechanical properties. This opens up possibilities for creating biodegradable polymers with tailored characteristics for applications in medicine, packaging, and other fields.

In the synthesis of fine chemicals, this compound catalysis provides a powerful means to access enantiomerically pure compounds that are valuable as pharmaceutical intermediates, agrochemicals, and fragrances. The asymmetric reactions catalyzed by this compound derivatives, such as the aryl transfer to aldehydes to produce chiral diarylmethanols, yield products that are important building blocks in organic synthesis. beilstein-journals.org Similarly, the products of asymmetric Michael additions are versatile intermediates for the synthesis of a wide range of biologically active molecules.

Q & A

Q. Basic Storage & Stability

- Short-term : Store at 2–8°C in airtight, amber glass vials to prevent oxidation .

- Long-term : Freeze at -20°C under inert gas (e.g., N2) to avoid moisture absorption and racemization .

Degradants : Exposure to air or light can lead to: - Oxidation Products : Pyrrolidine N-oxides (detectable via LC-MS).

- Racemization : Reduced ee% over time, detectable via chiral GC .

How does the bipyrrolidine ligand structure influence metal complex activity in lactide polymerization?

Advanced Coordination Chemistry

this compound-derived salan ligands coordinate to metals (e.g., Zn, Mg) to form complexes that polymerize rac-lactide. The ligand’s bite angle and stereochemistry dictate polymer tacticity:

- Isotactic PLA : Achieved with rigid, C2-symmetric ligands.

- Heterotactic PLA : Favored by flexible ligands with larger dihedral angles .

Example : A Zn complex with a bipyrrolidine salan ligand produced heterotactic PLA with 85% selectivity .

How can researchers resolve contradictions in reported enantiomeric excess values for reactions involving this compound?

Data Contradiction Analysis

Discrepancies often arise from:

- Analytical Method Bias : GC may overestimate ee% due to co-elution, while NMR chiral shift reagents provide more accurate stereochemical data .

- Reaction Conditions : Trace moisture or impurities in solvents can reduce effective ee%. Validate via control experiments under anhydrous conditions .

What is the utility of this compound in multicomponent reactions?

Advanced Synthetic Methodology

The compound’s disulfonic acid derivative ([2,2'-bipyrrolidine]-1,1'-disulfonic acid) serves as a Brønsted acid catalyst in one-pot syntheses. For example, it accelerates the five-component reaction of bis-aldehydes, β-diketones, and 3-amino-1,2,4-triazole to yield bis-triazoloquinazolinones (yields: 75–90%) .

Mechanism : Acidic protons activate carbonyl groups, facilitating nucleophilic attack and cyclization .

What safety protocols are critical when handling this compound?

Q. Experimental Safety

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (acute toxicity: Oral LD50 = 300 mg/kg) .

- Waste Disposal : Collect residues in sealed containers for incineration by licensed facilities due to potential environmental toxicity .

How can bipyrrolidine ligands be tailored for gold(I)-catalyzed reactions?

Advanced Ligand Design

this compound undergoes N-alkylation with propargyl bromides to form bis-triazole ligands. These ligands coordinate Au(I) via nitrogen atoms, forming complexes that exhibit dynamic bonding behavior in solution (evidenced by broad NMR signals). Applications include alkyne hydroamination, though crystallographic data remains challenging to obtain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.